molecular formula C14H22ClNO2 B12759454 DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride CAS No. 87252-86-6

DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride

Cat. No.: B12759454
CAS No.: 87252-86-6
M. Wt: 271.78 g/mol
InChI Key: SDTSUVSISUVJAZ-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycine derivatives It is characterized by the presence of a phenyl group attached to the glycine backbone, with an ester linkage to a 3,3-dimethylbutyl group and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with 3,3-dimethylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylglycine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DL-2-Phenylglycine methyl ester hydrochloride
  • DL-3-Phenyl-3-aminopropionic acid
  • DL-4-Phenyl-4-aminobutyric acid
  • DL-Phenylalanine
  • DL-4-Phenyl-2-aminobutyric acid

Uniqueness

DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride is unique due to the presence of the 3,3-dimethylbutyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

87252-86-6

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

3,3-dimethylbutyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)9-10-17-13(16)12(15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H

InChI Key

SDTSUVSISUVJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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